3-(5-Chloro-2-nitrophenoxy)azetidine
CAS No.: 1342551-36-3
Cat. No.: VC2705871
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342551-36-3 |
|---|---|
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 3-(5-chloro-2-nitrophenoxy)azetidine |
| Standard InChI | InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
| Standard InChI Key | LHWNMKVRDHVWAQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
3-(5-Chloro-2-nitrophenoxy)azetidine (CAS Number: 1342551-36-3) belongs to the azetidine class of compounds, which are distinguished by their four-membered nitrogen-containing ring structure. This specific compound features a phenoxy group modified with chloro and nitro substituents at the 5 and 2 positions respectively, connected to the azetidine ring at the 3-position.
Molecular Structure
The molecular structure of 3-(5-Chloro-2-nitrophenoxy)azetidine consists of an azetidine core with a phenoxy substituent. The azetidine ring is a four-membered heterocycle containing one nitrogen atom, which creates significant ring strain and contributes to the compound's reactivity. The phenoxy group bears two key substituents: a chlorine atom at the 5-position and a nitro group at the 2-position. These electron-withdrawing groups substantially influence the electronic distribution within the molecule, affecting its chemical behavior and potential biological interactions.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that define its behavior in various chemical and biological systems. The following table presents the key properties of 3-(5-Chloro-2-nitrophenoxy)azetidine:
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | 3-(5-chloro-2-nitrophenoxy)azetidine |
| CAS Number | 1342551-36-3 |
| Standard InChI | InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
| Standard InChIKey | LHWNMKVRDHVWAQ-UHFFFAOYSA-N |
| SMILES Notation | C1C(CN1)OC2=C(C=CC(=C2)Cl)N+[O-] |
| PubChem Compound ID | 62785377 |
The presence of both chloro and nitro groups leads to significant electron-withdrawing effects, which influence the compound's electronic distribution, solubility profile, and reactivity patterns. These structural features contribute to its potential applications in medicinal chemistry by affecting how it interacts with biological targets.
Synthetic Methodologies
The synthesis of 3-(5-Chloro-2-nitrophenoxy)azetidine typically follows established organic chemistry routes that enable the formation of the azetidine ring and its connection to the substituted phenoxy group.
General Synthetic Approach
The primary synthetic pathway for 3-(5-Chloro-2-nitrophenoxy)azetidine involves the nucleophilic substitution reaction between 5-chloro-2-nitrophenol and an appropriate azetidine precursor under basic conditions. This process requires careful control of reaction parameters to ensure high yield and purity of the final product. The reaction typically proceeds via a nucleophilic attack of the azetidine nitrogen on the phenol derivative, followed by elimination of a leaving group to form the desired product.
Biological Activity Profile
Compounds containing the azetidine scaffold, like 3-(5-Chloro-2-nitrophenoxy)azetidine, have demonstrated diverse biological activities that make them valuable in pharmaceutical research and development.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 3-(5-Chloro-2-nitrophenoxy)azetidine and its biological activities is crucial for optimizing its potential pharmaceutical applications.
Key Structural Determinants
The biological activity of 3-(5-Chloro-2-nitrophenoxy)azetidine is significantly influenced by several key structural features. The azetidine ring creates substantial ring strain, which can increase the compound's reactivity. Additionally, the electron-withdrawing effects of the chloro and nitro substituents on the phenoxy group affect the electronic distribution within the molecule, potentially enhancing its interactions with biological targets. These structural elements collectively determine how the compound binds to receptors, enzymes, or other biological macromolecules, thereby influencing its pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) Insights
Research on related azetidine derivatives has employed various descriptors to establish quantitative correlations between structural features and biological activity. For example, studies on 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- thiadiazole-2-yl]-azetidin-2-one derivatives have identified significant correlations between antimicrobial activity and various physicochemical parameters, including quantum chemical descriptors, topological parameters, and other chemical properties . These findings suggest that similar approaches could be valuable for predicting and optimizing the biological activities of 3-(5-Chloro-2-nitrophenoxy)azetidine through strategic structural modifications.
Comparative Analysis with Related Compounds
Comparing 3-(5-Chloro-2-nitrophenoxy)azetidine with structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 3-(5-Chloro-2-nitrophenoxy)azetidine while exhibiting distinct chemical and biological properties. The following table presents a comparative analysis of these structural analogues:
This comparative analysis highlights the unique structural characteristics of 3-(5-Chloro-2-nitrophenoxy)azetidine, particularly the specific substitution pattern on the phenoxy group, which distinguishes it from related compounds and potentially contributes to its particular reactivity profile and biological activities.
Functional Group Impact
Future Research Directions
The current understanding of 3-(5-Chloro-2-nitrophenoxy)azetidine points to several promising avenues for future research that could enhance its potential applications in medicinal chemistry and pharmaceutical development.
Optimization Studies
Future research could focus on structure-activity relationship studies to optimize the biological activities of 3-(5-Chloro-2-nitrophenoxy)azetidine. This might involve systematic modifications of the core structure, such as varying the substituents on the phenoxy ring or altering the azetidine ring to enhance specific biological activities while minimizing potential adverse effects. Computational modeling and quantitative structure-activity relationship analyses could guide these optimization efforts by predicting how structural changes might affect biological activity.
Mechanism of Action Investigations
Detailed studies of the mechanism of action of 3-(5-Chloro-2-nitrophenoxy)azetidine in various biological systems would provide valuable insights for its potential pharmaceutical applications. These investigations might include protein binding studies, cellular pathway analyses, and in vivo efficacy evaluations to understand how the compound interacts with biological targets and exerts its effects. Such mechanistic insights would be essential for rational drug design efforts and for positioning this compound or its derivatives in specific therapeutic contexts.
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